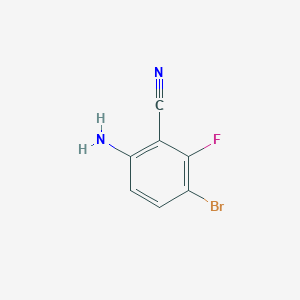

6-Amino-3-bromo-2-fluorobenzonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-3-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJQZVKWAKHTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375617 | |

| Record name | 6-amino-3-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-92-4 | |

| Record name | 6-amino-3-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-3-bromo-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 6 Amino 3 Bromo 2 Fluorobenzonitrile

Established Synthetic Routes for 6-Amino-3-bromo-2-fluorobenzonitrile

The construction of this compound can be achieved through a strategic sequence of reactions. A commonly cited conceptual pathway begins with a commercially available starting material, o-Fluorobenzonitrile.

A logical, albeit challenging, synthetic pathway to this compound starts from 2-fluorobenzonitrile (o-Fluorobenzonitrile) innospk.comnih.govnist.gov. This route involves the sequential introduction of the required functional groups onto the aromatic ring through a series of fundamental organic reactions. The success of this synthesis hinges on controlling the position of each new substituent.

The initial step in this synthetic sequence is the electrophilic aromatic substitution reaction to introduce a nitro (NO₂) group. To arrive at the target molecule, the nitration of 2-fluorobenzonitrile would need to yield 2-fluoro-6-nitrobenzonitrile as the key intermediate. This reaction is typically performed using a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid. Alternative conditions may involve the use of potassium nitrate in sulfuric acid at low temperatures, typically between -5°C and 20°C . While the directing effects of the existing fluorine and nitrile groups primarily favor substitution at other positions, specific reaction conditions can be optimized to obtain the desired 6-nitro isomer. The product of this step is an essential precursor for the subsequent introduction of the amino group.

| Parameter | Typical Conditions |

| Starting Material | 2-Fluorobenzonitrile |

| Nitrating Agent | Conc. H₂SO₄ and KNO₃ |

| Temperature | -5°C to 20°C |

| Required Product | 2-Fluoro-6-nitrobenzonitrile |

Following nitration, the nitro group of 2-fluoro-6-nitrobenzonitrile is reduced to a primary amine (NH₂) to form 6-amino-2-fluorobenzonitrile. This transformation is a crucial step as the amino group is essential for directing the subsequent bromination reaction. The reduction of aromatic nitro compounds is a well-established process that can be accomplished through various methods mdpi.com. The most common approaches include catalytic hydrogenation or the use of dissolving metals in acidic media masterorganicchemistry.com. Catalytic hydrogenation involves reacting the nitro compound with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel masterorganicchemistry.com. Alternatively, metals like iron, tin, or zinc in the presence of hydrochloric acid are effective reducing agents masterorganicchemistry.com. Other reagents, such as stannous chloride (SnCl₂) or hydrazine hydrate, can also be employed for this conversion researchgate.netgoogle.com.

| Reducing Agent | Typical Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni masterorganicchemistry.com | High efficiency, clean reaction. |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl masterorganicchemistry.com | Cost-effective, widely used. |

| Stannous Chloride (SnCl₂) | SnCl₂ in acid or ethanol masterorganicchemistry.comgoogle.com | Milder conditions, good for sensitive substrates. |

| Hydrazine Hydrate | N₂H₄·H₂O with a catalyst (e.g., FeCl₃) researchgate.net | Can often be performed under solvent-free conditions. |

With the 6-amino-2-fluorobenzonitrile intermediate in hand, the next step is the introduction of a bromine atom at the C-3 position. This is achieved through an electrophilic aromatic substitution (bromination) reaction. The amino group at C-6 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this case, the position para to the amino group is C-3. This strong directing effect ensures high regioselectivity, leading to the formation of the desired product, this compound. The reaction is typically carried out using molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent, often in a suitable solvent commonorganicchemistry.com. Due to the highly activated nature of the aromatic ring, the reaction can proceed under mild conditions commonorganicchemistry.com.

Diazotization is a process that converts a primary aromatic amine into a diazonium salt. This reaction is carried out by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. One such reaction is hydrolysis, where the diazonium group is replaced by a hydroxyl (-OH) group upon heating the aqueous solution. If this compound were subjected to these conditions, it would be converted into 3-bromo-2-fluoro-6-hydroxybenzonitrile. This reaction represents a potential pathway for further functionalization of the target molecule rather than a step in its primary synthesis.

While direct bromination with Br₂ is effective, its use can be hazardous due to its high toxicity and reactivity nih.gov. Several alternative methods have been developed to provide safer and more controlled bromination of aromatic compounds. These strategies are particularly useful for activated systems where controlling the extent of bromination is important.

One of the most common alternatives is the use of N-bromosuccinimide (NBS) commonorganicchemistry.commasterorganicchemistry.com. NBS is a crystalline solid that is easier and safer to handle than liquid bromine and serves as a source of electrophilic bromine masterorganicchemistry.com.

Another approach involves the in situ generation of the brominating agent. For example, molecular bromine can be generated safely in a continuous flow system by reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) nih.gov. Other methods utilize ammonium bromide as the bromine source in the presence of an oxidant such as Oxone organic-chemistry.org. These methods often proceed under mild conditions and offer high yields and selectivity organic-chemistry.org.

| Brominating Agent | Typical Conditions | Advantages |

| N-Bromosuccinimide (NBS) | NBS in a solvent like CCl₄ or CHCl₃ commonorganicchemistry.comreddit.com | Solid reagent, easier to handle, selective masterorganicchemistry.com. |

| In situ Br₂ Generation | NaOCl + HBr in a flow reactor nih.gov | Enhanced safety, avoids handling of pure Br₂. |

| Ammonium Bromide/Oxone | NH₄Br, Oxone in methanol or water organic-chemistry.org | Mild conditions, rapid reaction, good yields. |

Alternative Bromination Strategies

Bromine in Lewis Acid Media

Electrophilic bromination of aromatic compounds is often facilitated by the use of a Lewis acid catalyst, which polarizes the bromine molecule, increasing its electrophilicity. In the case of highly activated rings, such as those containing an amino group, this reaction can proceed readily. pearson.comlumenlearning.compressbooks.pub For the synthesis of this compound, a plausible approach involves the direct bromination of 2-fluoro-6-aminobenzonitrile using molecular bromine in the presence of a Lewis acid like iron(III) bromide (FeBr₃). The Lewis acid coordinates with a bromine molecule, generating a more potent electrophilic species that is then attacked by the electron-rich aromatic ring. The amino group strongly directs the substitution to the ortho and para positions. Given that the para position (C4) is sterically hindered by the fluorine atom and the ortho position (C5) is less sterically hindered, careful control of reaction conditions would be necessary to favor substitution at the desired C3 position, which is ortho to the fluorine and meta to the amino group. The directing effects of the substituents play a crucial role in the outcome of this reaction.

Radical Bromination

Radical bromination offers an alternative pathway for the introduction of a bromine atom. This method typically involves the use of a radical initiator, such as light or a chemical initiator, to generate bromine radicals from a source like N-bromosuccinimide (NBS). acsgcipr.orgbyjus.com While radical halogenation is more commonly employed for the substitution of benzylic or allylic hydrogens, it can also occur on aromatic rings under specific conditions. For the synthesis of this compound, a radical bromination approach would likely involve reacting 2-fluoro-6-aminobenzonitrile with a bromine radical source. The regioselectivity of radical aromatic substitution is influenced by the stability of the resulting radical intermediate. The presence of the amino and fluoro groups would influence the position of radical attack. However, achieving high selectivity for the C3 position via a radical pathway can be challenging and may lead to a mixture of isomers.

Reductive Amination Approaches

An alternative and often highly selective method for the synthesis of this compound involves the reduction of a nitro group precursor. This approach begins with the synthesis of 3-bromo-2-fluoro-6-nitrobenzonitrile. The nitro group is a strong deactivating group, which can be strategically used to control the regioselectivity of earlier synthetic steps. Once the bromo and fluoro substituents are in place, the nitro group at the C6 position can be selectively reduced to the corresponding amino group.

Common reducing agents for the conversion of an aromatic nitro group to an amine include metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid) or catalytic hydrogenation. masterorganicchemistry.com For instance, reacting 3-bromo-2-fluoro-6-nitrobenzonitrile with tin(II) chloride in a suitable solvent would be a standard method to achieve this transformation, yielding the desired this compound. This method is generally high-yielding and avoids the potential for over-bromination that can occur with direct bromination of the highly activated aminobenzonitrile.

Reaction Conditions and Their Influence on Yield and Selectivity

The successful synthesis of this compound with high yield and purity is critically dependent on the careful control of various reaction parameters. These factors can significantly influence the rate of reaction, the regioselectivity of substitution, and the formation of byproducts.

Temperature Control in Reaction Optimization

Temperature is a crucial parameter in controlling the regioselectivity of electrophilic aromatic substitution reactions. mdpi.com In the bromination of activated aromatic rings, lower temperatures generally favor the formation of the thermodynamically more stable product. For the bromination of 2-fluoro-6-aminobenzonitrile, conducting the reaction at a reduced temperature could potentially increase the selectivity for the desired 3-bromo isomer by minimizing the formation of other isomers. Conversely, in reductive amination, the temperature needs to be controlled to ensure the complete reduction of the nitro group without causing undesired side reactions.

| Reaction Step | Temperature (°C) | Effect on Outcome |

| Electrophilic Bromination | 0 - 25 | Lower temperatures can enhance regioselectivity, favoring the desired isomer. |

| Reductive Amination | 25 - 80 | Sufficient temperature is needed to drive the reduction to completion, but excessive heat can lead to byproduct formation. |

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the course of a chemical reaction, influencing both reaction rates and selectivity. In the bromination of anilines, the polarity of the solvent can affect the reactivity of the brominating agent and the stability of the intermediates. For instance, using a non-polar solvent might decrease the rate of reaction but could enhance the selectivity for a particular isomer. In contrast, a polar solvent could accelerate the reaction but potentially lead to a mixture of products. youtube.com

| Solvent | Polarity | Potential Influence on Bromination |

| Dichloromethane | Non-polar | May slow the reaction but could improve selectivity. |

| Acetic Acid | Polar Protic | Can act as both solvent and a mild acid catalyst, potentially influencing the electrophilicity of the brominating agent. |

| Acetonitrile (B52724) | Polar Aprotic | A common solvent for electrophilic aromatic substitution, its polarity can influence the reaction rate. |

Catalyst Selection and Optimization

In synthetic routes involving catalysis, the choice of catalyst is paramount. For the Lewis acid-catalyzed bromination of 2-fluoro-6-aminobenzonitrile, different Lewis acids can exhibit varying degrees of activity and selectivity. While iron(III) bromide is a common choice, other Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) could also be employed. ccspublishing.org.cn The optimization of the catalyst and its loading is essential to achieve the desired transformation efficiently and with minimal side reactions. Over-activation of the brominating agent by a strong Lewis acid could lead to a decrease in selectivity.

| Catalyst | Type | Role in Reaction |

| Iron(III) Bromide (FeBr₃) | Lewis Acid | Activates molecular bromine for electrophilic attack. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a source of electrophilic or radical bromine, often used for selective brominations. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Tin(II) Chloride (SnCl₂) | Reducing Agent | Used for the selective reduction of a nitro group to an amine in reductive amination approaches. |

Molar Ratios of Reagents

For instance, in the bromination of a related precursor, 2-fluoro-5-aminobenzonitrile, N-bromosuccinimide (NBS) is often employed as the brominating agent. The optimal molar ratio of NBS to the aminobenzonitrile is typically maintained in a slight excess, ranging from 1.05:1 to 1.1:1. This slight excess ensures complete consumption of the starting material while minimizing the potential for undesired secondary reactions.

Table 1: Representative Molar Ratios in the Bromination of an Aminobenzonitrile Precursor

| Reagent | Molar Ratio (to aminobenzonitrile) | Purpose |

| N-bromosuccinimide (NBS) | 1.05 - 1.1 | Brominating agent |

| 2-fluoro-5-aminobenzonitrile | 1.0 | Substrate |

This interactive table provides a general guideline for molar ratios in similar synthetic pathways.

Regioselectivity Studies in Synthesis

The regioselectivity of the synthesis of this compound is a complex interplay of the directing effects of the substituents already present on the benzene (B151609) ring. The amino (-NH2), fluoro (-F), and nitrile (-CN) groups each exert an influence on the position of the incoming electrophile, in this case, the bromine atom.

Control of Bromination Position

The primary challenge in the synthesis of this compound is the precise placement of the bromine atom at the C3 position. This is achieved by leveraging the powerful ortho, para-directing effect of the amino group. The amino group, being a strong activating group, significantly enhances the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

In the precursor, 2-amino-6-fluorobenzonitrile, the positions ortho to the amino group are C1 and C3, and the para position is C5. The C1 position is already substituted with the fluorine atom. Therefore, the incoming electrophile (bromine) is directed to the C3 and C5 positions. The nitrile group, being a meta-director, deactivates the positions ortho and para to it, which further favors substitution at the positions meta to the nitrile, which includes the C3 position. The interplay of these directing effects, along with potential steric hindrance, ultimately favors the bromination at the C3 position, leading to the desired product.

Influence of Substituents on Electrophilic and Nucleophilic Attack

The substituents on the benzonitrile (B105546) ring play a crucial role in determining its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Attack:

Amino Group (-NH2): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles.

Fluoro Group (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate.

Nitrile Group (-CN): This is a strongly deactivating, meta-directing group. Its strong electron-withdrawing nature, both through induction and resonance, makes the aromatic ring less nucleophilic and directs incoming electrophiles to the meta position.

In the context of synthesizing this compound, the powerful activating and ortho, para-directing effect of the amino group is the dominant factor that governs the position of bromination.

Nucleophilic Attack:

The presence of electron-withdrawing groups like the nitrile and fluoro groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). These groups help to stabilize the negative charge of the Meisenheimer complex intermediate that is formed during an SNAr reaction. The fluorine atom, being highly electronegative, can act as a good leaving group in such reactions.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety. For a compound like this compound, this involves developing more environmentally benign synthetic routes and considering the lifecycle of all materials used in the process.

Development of Environmentally Benign Synthetic Routes

Traditional bromination methods often involve the use of elemental bromine, which is highly toxic and corrosive. Green chemistry encourages the use of alternative, safer brominating agents and reaction media.

Safer Brominating Agents: N-Bromosuccinimide (NBS) is a widely used alternative to liquid bromine as it is a solid and easier to handle. Other greener options include the in-situ generation of bromine from bromide salts using a mild oxidizing agent.

Greener Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research is focused on replacing them with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. For instance, carrying out bromination reactions in aqueous media, potentially with the aid of a phase-transfer catalyst, can significantly reduce the environmental footprint of the process. One example is the use of an AlBr3-Br2 system in water for the bromination of aromatic compounds.

Catalyst Recycling and Reuse

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. The ability to recycle and reuse these catalysts further enhances the sustainability of a synthetic process.

In the context of halogenation reactions, research has explored the use of recyclable catalysts. For example, Lewis acids like aluminum bromide (AlBr3), which are often used to catalyze bromination, can potentially be recovered and reused. Copper(I)-catalyzed reactions have also shown promise in recycling halogen activating groups, which could be a potential avenue for greener syntheses of halogenated benzonitriles. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, is another active area of research aimed at improving the sustainability of chemical manufacturing.

Solvent Selection for Reduced Toxicity and Ease of Recovery

In line with the principles of green chemistry, there is a growing emphasis on replacing these hazardous solvents with greener alternatives. lucp.net Green solvents are selected based on criteria such as low toxicity, biodegradability, non-flammability, and derivation from renewable resources. lucp.net For the synthesis of intermediates like this compound, several classes of green solvents are being explored. ewadirect.com These include water, bio-based solvents (e.g., ethanol, glycerol), ionic liquids (ILs), deep eutectic solvents (DESs), and supercritical fluids like CO2. ewadirect.comlucp.netpnas.org

Water is an ideal green solvent as it is non-toxic and abundant. pnas.org Bio-based solvents offer a more sustainable option, while ionic liquids and deep eutectic solvents have unique properties like low vapor pressure and tunable polarity, which can enhance synthetic efficiency. ewadirect.com Supercritical CO2 is another promising alternative, known for its low toxicity and the ease with which it can be removed from the product mixture. pnas.org The selection of an appropriate green solvent aims to reduce environmental impact while maintaining or improving the efficiency of the synthesis. ewadirect.com

Below is a comparative table of traditional versus green solvents potentially applicable in the synthesis of halogenated benzonitriles.

| Solvent Class | Example | Advantages | Disadvantages | Recovery/Recycling Potential |

|---|---|---|---|---|

| Traditional Halogenated | Dichloromethane (DCM) | Good solvating power for many organic compounds. | Toxic, suspected carcinogen, environmental pollutant. ewadirect.com | Possible via distillation, but energy-intensive and can lead to emissions. |

| Traditional Aromatic | Toluene | Effective for a wide range of reactions. | Toxic, volatile organic compound (VOC), contributes to smog. acs.org | Recyclable through distillation. |

| Traditional Polar Aprotic | Dimethylformamide (DMF) | High boiling point, excellent solvating power. | Toxic, high boiling point makes removal difficult. merckmillipore.com | Difficult and energy-intensive to recover due to high boiling point. |

| Green - Bio-based | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point, and lower water solubility than THF. merckmillipore.com | Can form peroxides, though less readily than THF. merckmillipore.com | Good potential for recovery and recycling. |

| Green - Carbonates | Propylene Carbonate | Low vapor pressure, high flash point, considered a greener alternative to DMF and NMP. merckmillipore.com | Can be susceptible to hydrolysis under certain conditions. | Recyclable through vacuum distillation. |

| Green - Supercritical Fluid | Supercritical CO2 (sc-CO2) | Non-toxic, non-flammable, readily available, easy to remove post-reaction. pnas.org | Requires high-pressure equipment, may have limited solvating power for polar molecules. | Excellent; easily recovered by depressurization. |

Industrial-Scale Optimization and Process Intensification

Process intensification (PI) represents a paradigm shift in chemical manufacturing, moving away from large-scale batch reactors towards processes that are smaller, more efficient, safer, and more sustainable. gspchem.comaiche.org The core objective of PI is to achieve significant reductions in equipment size and increases in production capacity, while also minimizing energy consumption and waste generation. aiche.org This approach is particularly relevant for the production of fine chemicals and pharmaceuticals, where complex syntheses and safety concerns are common. amarequip.comcetjournal.it

Key technologies in process intensification include microreactors, spinning disc reactors, and combining multiple operations, like reaction and separation, into a single unit. gspchem.com By redesigning processes at a fundamental level, PI can lead to enhanced energy efficiency, reduced capital costs, and improved process control and product quality. gspchem.com For a multi-functional intermediate like this compound, applying PI principles can streamline production, making it more aligned with modern efficiency and sustainability standards.

Continuous flow synthesis is a primary tool of process intensification and offers numerous advantages over traditional batch processing, especially for industrial-scale production. amarequip.com In a continuous flow system, reagents are pumped through a network of tubes or channels where the reaction occurs. This setup allows for superior control over reaction parameters such as temperature, pressure, and mixing. flinders.edu.au

For the synthesis of aromatic compounds, which can involve highly exothermic reactions, the high surface-area-to-volume ratio in flow reactors provides excellent heat transfer, significantly improving safety by preventing thermal runaways. cetjournal.it This methodology is well-suited for producing fine chemicals, even at kilo-scale, challenging the notion that continuous processing is only for large-tonnage chemicals. amarequip.com The adoption of continuous flow for synthesizing intermediates like this compound can lead to higher yields, improved purity, and more consistent product quality. flinders.edu.aubeilstein-journals.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale-up | Problematic; requires re-optimization of conditions. | Simpler; achieved by running the system for longer or using parallel reactors. amarequip.com |

| Heat Transfer | Limited by the surface area of the vessel, can lead to hotspots. | Excellent due to high surface-area-to-volume ratio, enabling better temperature control. cetjournal.it |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. cetjournal.it | Inherently safer due to small reactor volumes (hold-up) and superior thermal control. gspchem.com |

| Mixing | Can be inefficient, leading to side reactions and lower yields. | Highly efficient and rapid, leading to better selectivity and yield. flinders.edu.au |

| Process Control | Difficult to maintain consistent conditions throughout the batch. | Precise control over temperature, pressure, and residence time. flinders.edu.au |

| Footprint | Large, requiring significant plant space. gspchem.com | Compact and modular, reducing capital costs for infrastructure. altlaboratories.com |

A significant challenge in the large-scale synthesis of fine chemicals is the generation of waste. Traditional methods for producing aromatic nitriles, for instance, can involve toxic reagents and produce substantial waste streams. Modern waste reduction strategies focus on the principles of green chemistry, such as maximizing atom economy and avoiding hazardous substances.

Key strategies applicable to the production of this compound include:

Catalytic Processes: Employing highly selective catalysts can minimize the formation of byproducts, leading to cleaner reaction profiles and less waste. For nitrile synthesis, modern metal-catalyzed methods are being developed to replace older, more wasteful routes. researchgate.netacs.org

Solvent Recycling: As discussed in section 1.4.3, the use of greener solvents is crucial. An effective waste reduction strategy involves the efficient recovery and recycling of these solvents, reducing both cost and environmental discharge.

Process Optimization: Continuous flow processes contribute to waste reduction by improving reaction selectivity and yield, meaning more of the raw materials are converted into the desired product. altlaboratories.com

Use of Greener Reagents: Sourcing less toxic and more environmentally benign reagents is fundamental. For example, in nitrile synthesis, moving away from cyanide-based reagents towards alternatives is a key goal for sustainable production. google.com

The economic viability of producing a specialty chemical like this compound on an industrial scale depends on several factors. While specific cost analyses for this compound are not publicly available, general principles for aromatic nitrile production can be applied.

The primary drivers of production cost include:

Raw Material Costs: The price of starting materials is a major component of the final product cost. procurementresource.com

Manufacturing Process: The efficiency of the synthesis route directly impacts cost. Processes with higher yields, fewer steps, and lower energy consumption are more economical. procurementresource.com The transition from batch to continuous manufacturing, a form of process intensification, can reduce operating costs and capital investment in the long run. gspchem.comaltlaboratories.com

Utility and Energy Consumption: Energy-intensive steps, such as heating, cooling, and distillation for solvent recovery, contribute significantly to operational expenses. procurementresource.com Process intensification aims to reduce these energy demands. aiche.org

Waste Treatment and Disposal: The costs associated with managing and disposing of hazardous waste can be substantial. Implementing waste reduction strategies and using greener solvents can significantly lower these expenses.

Labor and Equipment: While continuous flow systems may require an initial capital investment, they often lead to lower labor costs due to automation and a smaller physical footprint. altlaboratories.comprocurementresource.com

Reactivity and Chemical Transformations of 6 Amino 3 Bromo 2 Fluorobenzonitrile

Substitution Reactions

The benzene (B151609) ring of 6-Amino-3-bromo-2-fluorobenzonitrile is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity and feasibility of these transformations being heavily influenced by the existing substituents. Furthermore, the exocyclic amino group provides a site for various derivatization reactions.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing nitrile group, which can stabilize the negatively charged intermediate (a Meisenheimer complex) necessary for this mechanism. The reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen substituents.

In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of the fluorine atom makes the carbon to which it is attached (C-2) highly electrophilic and thus more susceptible to nucleophilic attack compared to the carbon bearing the bromine atom (C-3). Consequently, the fluorine atom is generally a better leaving group than bromine in SNAr reactions. This is because the stability of the leaving group as an anion is less critical than the activation of the ring towards attack. Therefore, nucleophiles are expected to preferentially substitute the fluorine atom at the C-2 position.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Amino-3-bromo-2-methoxybenzonitrile |

| Amine | Pyrrolidine | 6-Amino-3-bromo-2-(pyrrolidin-1-yl)benzonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-Amino-3-bromo-2-(phenylthio)benzonitrile |

This table presents potential transformations based on established principles of Nucleophilic Aromatic Substitution.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. byjus.com The regiochemical outcome of such a reaction on this compound is determined by the cumulative directing effects of the substituents.

The amino (-NH₂) group is a powerful activating group and an ortho, para-director. The fluorine (-F) and bromine (-Br) atoms are deactivating yet also ortho, para-directing. The nitrile (-CN) group is strongly deactivating and a meta-director. In a competitive scenario, the strongly activating -NH₂ group overwhelmingly controls the position of substitution.

The positions ortho to the amino group are C-5 and the already substituted C-1. The position para to the amino group is C-4. Therefore, incoming electrophiles are strongly directed towards positions C-4 and C-5. Steric hindrance from the adjacent bromine atom might influence the relative yield of substitution at C-5.

| Reaction Type | Reagent Example | Potential Product(s) |

| Bromination | Bromine (Br₂) in Acetic Acid | 6-Amino-3,4-dibromo-2-fluorobenzonitrile |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 6-Amino-3-bromo-2-fluoro-4-nitrobenzonitrile and/or 6-Amino-3-bromo-2-fluoro-5-nitrobenzonitrile |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 5-Amino-2-bromo-3-cyano-4-fluorobenzene-1-sulfonic acid |

This table outlines expected products based on the directing effects of the substituents, particularly the powerful activating amino group.

Derivatization of the Amino Group

The primary amino group in this compound is nucleophilic and can readily undergo reactions such as acylation and alkylation. These transformations are often employed to protect the amino group or to introduce new functionalities.

Acylation, for instance, can be achieved by reacting the compound with an acyl halide (like acetyl chloride) or an acid anhydride (B1165640) (like acetic anhydride) in the presence of a base. This reaction forms a more stable amide, which also moderates the activating effect of the amino group, a strategy often used to control selectivity in subsequent electrophilic aromatic substitution reactions.

| Reaction Type | Reagent | Product |

| Acetylation | Acetic Anhydride ((CH₃CO)₂O) | N-(4-bromo-2-cyano-3-fluorophenyl)acetamide |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-(4-bromo-2-cyano-3-fluorophenyl)benzamide |

| Alkylation | Methyl Iodide (CH₃I) | 6-(Methylamino)-3-bromo-2-fluorobenzonitrile |

This table provides examples of common derivatization reactions for the primary amino group.

Oxidation and Reduction Reactions

The functional groups of this compound can also participate in redox reactions, offering pathways to different classes of compounds.

Oxidation of the Amino Group

The primary aromatic amino group can be oxidized to a nitro group using strong oxidizing agents. Peroxy acids are commonly employed for this transformation. For example, trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a particularly effective reagent for the oxidation of anilines, including those with electron-withdrawing groups, to the corresponding nitro compounds. mdpi.comacs.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) have also been used. mdpi.com This conversion can be a key step in synthetic sequences where a nitro group is required.

| Oxidizing Agent | Typical Conditions | Product |

| Trifluoroperacetic Acid (CF₃CO₃H) | CH₂Cl₂, 0 °C to room temp. | 3-Bromo-2-fluoro-6-nitrobenzonitrile |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, room temp. | 3-Bromo-2-fluoro-6-nitrobenzonitrile |

This table shows common methods for the oxidation of an aromatic amino group to a nitro group.

Reduction of the Nitrile Group to Benzylamine Derivatives

The nitrile group is readily reducible to a primary amine functionality (a benzylamine). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction involves the nucleophilic attack of hydride ions on the carbon atom of the nitrile, followed by an aqueous workup to protonate the resulting amine. This reaction provides a direct route to (6-amino-3-bromo-2-fluorophenyl)methanamine, a compound featuring two distinct amino groups with different chemical properties.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF, reflux. 2. H₂O workup. | (6-Amino-3-bromo-2-fluorophenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C, high pressure | (6-Amino-3-bromo-2-fluorophenyl)methanamine |

This table details standard methods for the reduction of the nitrile functional group.

Cyclization Reactions for Heterocyclic Compound Formation

The strategic placement of the amino and nitrile groups, ortho and para to each other respectively, along with the adjacent halogens, facilitates various cyclization strategies to form fused heterocyclic compounds. These reactions are crucial for synthesizing scaffolds of medicinal and material interest.

The inherent functionality of this compound serves as a robust platform for constructing fused nitrogen-containing heterocycles. The amino group typically acts as a nucleophile, while the nitrile group can participate in cyclization either directly or after transformation.

One significant application is in the synthesis of pyrido[2,3-b]pyrazin-7(8H)-ones . In a documented synthetic pathway, this compound is reacted with ethyl glyoxalate. This reaction proceeds via an initial condensation and subsequent intramolecular cyclization, leveraging the amino and nitrile functionalities to build the pyrazinone ring fused to the original benzene core.

Another key transformation is the formation of imidazo[1,2-a]pyridine derivatives. This synthesis involves a multi-step sequence where the amino group of this compound is first converted into an amino-pyridine ring. Following this, an intramolecular cyclization is induced to form the fused imidazole (B134444) ring, resulting in a complex heterocyclic system.

| Product Heterocycle | Reactants | Key Transformation |

| Pyrido[2,3-b]pyrazin-7(8H)-one derivative | This compound, Ethyl glyoxalate | Condensation and intramolecular cyclization |

| Imidazo[1,2-a]pyridine derivative | This compound | Multi-step sequence involving formation of an amino-pyridine followed by intramolecular cyclization |

The synthesis of sulfur-containing heterocycles, such as benzothiazoles, from ortho-amino halogenated aromatics is a well-established strategy in organic chemistry. mdpi.com While specific examples starting directly from this compound are not prominently documented in surveyed literature, its structure is amenable to such transformations. A plausible and common pathway involves the reaction of an ortho-aminoaryl halide with a source of sulfur.

For instance, a general method involves reacting an ortho-haloaniline with reagents like potassium thiocyanate (B1210189) or carbon disulfide to construct the thiazole (B1198619) ring. mdpi.com Applying this principle, this compound could potentially undergo reaction with a sulfur nucleophile. In such a scenario, the reaction would likely involve the amino group and the ortho-fluorine atom, where the fluorine acts as a leaving group in a nucleophilic aromatic substitution-cyclization sequence to form a fluorinated and brominated aminobenzothiazole scaffold. This highlights the potential of the substrate for diversification into sulfur-containing heterocyclic systems.

Coupling Reactions

The carbon-bromine bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and vinyl-substituted structures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl linkages and has been successfully applied to this compound. In a reported example, the compound was coupled with 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction, catalyzed by a palladium complex such as Pd(dppf)Cl₂, proceeds under basic conditions to yield the corresponding biaryl product where the bromine atom is replaced by the pyrazole (B372694) moiety. Such transformations are pivotal in constructing molecules for pharmaceutical research.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water |

Heck Reaction: The Heck reaction couples aryl halides with alkenes. wikipedia.org While specific examples utilizing this compound are not detailed in the reviewed literature, the reaction is generally applicable to aryl bromides. beilstein-journals.orgorganic-chemistry.org Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., triethylamine). wikipedia.orgbeilstein-journals.org The electronic nature of the substrate—possessing both an electron-donating amino group and electron-withdrawing groups—suggests that its reactivity would be robust, allowing for the introduction of various vinyl substituents at the C3 position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. mdpi.comwikipedia.org For substrates similar to this compound, such as other bromo-fluoro-cyanopyridines, the Sonogashira coupling proceeds efficiently. soton.ac.ukresearchgate.net This suggests that this compound is a suitable candidate for Sonogashira coupling to produce aryl-alkyne products, which are valuable intermediates for further synthetic elaborations, including the formation of more complex heterocycles. organic-chemistry.org

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond of this compound. The rate of this step is influenced by the electronic properties of the aryl halide. The presence of the electron-donating amino group can increase electron density on the aromatic ring, which might slightly retard the oxidative addition step compared to electron-deficient systems. Conversely, the inductive effects of the fluoro and nitrile groups can counteract this.

Transmetalation: Following oxidative addition, the organopalladium(II) complex reacts with the activated boronic acid (or ester) species. In this step, the organic group from the boron atom is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: This is the final step, where the two organic fragments on the palladium center couple and are eliminated as the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The ortho-fluoro group in this compound can play a significant role. Its steric bulk is minimal, but its strong electronegativity can influence the electronic environment of the C-Br bond and the subsequent palladium intermediates, potentially affecting the rates of both oxidative addition and reductive elimination. bohrium.com

Exploration of Novel Reaction Pathways and Mechanisms

The multifunctionality of this compound opens avenues for the exploration of novel and tandem reaction pathways. The interplay between the different reactive sites allows for the design of complex molecular architectures through efficient synthetic sequences.

Potential areas of exploration include:

Domino Reactions: A single set of reagents could trigger a cascade of reactions involving multiple functional groups. For example, a Sonogashira coupling at the bromine position could be followed by an in-situ intramolecular cyclization involving the nitrile and the newly introduced alkyne, leading directly to complex heterocyclic systems.

Manipulation of the Nitrile Group: Beyond its role in cyclization, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations dramatically alter the compound's properties and provide new handles for further functionalization.

Nucleophilic Aromatic Substitution (SNAAr): While the C-Br bond is the primary site for coupling, the C-F bond, activated by the ortho-amino and para-nitrile groups, could potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C2 position.

Mechanistic investigations into these potential pathways, particularly the chemoselectivity between the C-Br and C-F bonds under various catalytic conditions, would provide deeper insights into the compound's reactivity and enable the rational design of new synthetic methodologies.

Investigation of Halogen Bonding Interactions in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atom, being more polarizable than fluorine, is the primary participant in halogen bonding. The strength of this interaction is significantly influenced by the electronic environment of the aromatic ring.

The presence of the electron-withdrawing fluorine and nitrile groups enhances the electrophilic character of the bromine atom's σ-hole (a region of positive electrostatic potential on the halogen atom opposite to the C-Br bond), thereby strengthening its potential for halogen bonding. Conversely, the electron-donating amino group can modulate this effect. Research on substituted aromatic systems has shown that electron-withdrawing substituents generally increase the strength of halogen bonds. researchgate.net

Detailed research findings on halogen bonding in polysubstituted aromatic compounds indicate that these interactions can play a crucial role in directing the assembly of molecules in the solid state and in solution, influencing crystal packing and potentially guiding the approach of reagents in chemical reactions. chemistryviews.orgnih.gov For instance, in similar polycyclic aromatic systems, halogen bonds have been shown to form with π-electron systems, with interaction energies of around 4 kcal/mol. researchgate.net The specific geometry and strength of halogen bonding in this compound would depend on the nature of the halogen bond acceptor.

Table 1: Factors Influencing Halogen Bonding in this compound

| Factor | Description |

| Halogen Atom | Bromine is the primary halogen bond donor due to its higher polarizability compared to fluorine. |

| Electron-Withdrawing Groups | The fluorine and nitrile groups increase the positive potential of the bromine's σ-hole, enhancing halogen bond strength. |

| Electron-Donating Group | The amino group can partially counteract the effect of the electron-withdrawing groups, modulating the halogen bond strength. |

| Halogen Bond Acceptor | The nature of the nucleophile (e.g., lone pair from oxygen, nitrogen, or a π-system) will determine the geometry and energy of the interaction. |

Computational Reaction Mechanism Studies

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and reactivity of complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method to study the electronic structure and predict the reactivity of such compounds. acs.org

For substituted benzonitriles, computational studies have been used to investigate various reactions, including hydrolysis and cycloadditions. These studies can elucidate the role of substituents in determining the reaction rates and regioselectivity. For instance, in the acid-catalyzed hydrolysis of meta-substituted benzonitriles, computational analysis has shown that the rate-determining step can shift from protonation to nucleophilic attack depending on the acid concentration, a process influenced by the electronic nature of the substituents. yu.edu.jo

In the context of this compound, computational studies could be employed to:

Predict Regioselectivity: Determine the most likely sites for electrophilic and nucleophilic attack on the aromatic ring by calculating atomic charges and frontier molecular orbital densities.

Elucidate Reaction Pathways: Map the potential energy surfaces for various reactions, identifying transition states and intermediates to understand the detailed mechanism. For example, in the oxidative addition of nickel to substituted benzonitriles, DFT studies have revealed the structures of key intermediates and transition states. osti.gov

Quantify Substituent Effects: Analyze how the interplay of the amino, bromo, fluoro, and nitrile groups affects the activation barriers and thermodynamics of different transformations.

Table 2: Potential Applications of Computational Studies on this compound

| Application Area | Computational Method | Predicted Outcome |

| Electrophilic Aromatic Substitution | DFT, Calculation of Fukui functions | Identification of the most nucleophilic sites on the aromatic ring. |

| Nucleophilic Aromatic Substitution | DFT, Transition state searching | Determination of the activation energies for the displacement of halogen substituents. |

| Nitrile Group Reactions | DFT, Reaction path following | Elucidation of the mechanism of hydrolysis or cycloaddition reactions involving the nitrile group. |

| Halogen Bonding Interactions | MP2, Atoms-in-Molecules (AIM) theory | Quantification of the strength and nature of halogen bonds with different Lewis bases. rsc.org |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 6-Amino-3-bromo-2-fluorobenzonitrile. Through various NMR experiments, it is possible to map out the proton and carbon frameworks, as well as to probe the electronic environment of the fluorine atom.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring nuclei, including other protons and the fluorine atom.

¹⁹F NMR for Fluorine Electronic Environment and Coupling

Fluorine-19 (¹⁹F) NMR is a powerful technique for compounds containing fluorine. Since ¹⁹F has a nuclear spin of ½ and is 100% abundant, it provides sharp signals with a wide chemical shift range, making it highly sensitive to the local electronic environment. The ¹⁹F NMR spectrum of this compound will exhibit a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring with adjacent amino and bromo substituents. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H nuclei (H-F coupling) can provide valuable structural information by indicating the proximity of these atoms.

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms. For instance, the carbon atom of the nitrile group (C≡N) will appear at a characteristic downfield shift. The aromatic carbons will have shifts influenced by the attached bromine, fluorine, and amino groups. Additionally, carbon-fluorine coupling (C-F coupling) can be observed, which is useful for assigning the signals of the carbon atoms near the fluorine substituent.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between different atoms within the molecule.

Correlation Spectroscopys (COSY) experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion peak [M]+• would be observed at m/z 214 and 216. Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals. Predicted primary fragmentation events include:

Loss of HCN: A common fragmentation for benzonitriles, leading to a significant fragment ion.

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 135.

Loss of a fluorine radical (•F): This would lead to a fragment at m/z 195/197.

Cleavage of the amino group: Loss of •NH2 could also occur.

Subsequent fragmentation of these primary ions would provide further structural information. The precise fragmentation pattern would provide definitive confirmation of the compound's elemental composition and connectivity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Notes |

|---|---|---|

| [C7H4BrFN2]+• | 214/216 | Molecular ion peak with characteristic bromine isotope pattern |

| [C6H4BrFN]+• | 187/189 | Loss of HCN from the molecular ion |

| [C7H4FN2]+ | 135 | Loss of a bromine radical |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. A typical system would employ a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

The PDA detector acquires the UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. The aromatic nature of this compound would result in strong UV absorbance. By integrating the area of the main peak and any impurity peaks, the purity of the sample can be accurately quantified. A typical purity level for a research-grade chemical is often greater than 97%.

Table 2: Illustrative HPLC-PDA Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA, 210-400 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polar amino group, this compound itself may exhibit poor peak shape and thermal instability in a GC system. To overcome this, derivatization is often employed to convert the polar -NH2 group into a less polar, more volatile moiety.

A common derivatization technique is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens on the amino group with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivative is more volatile and thermally stable, making it amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.

For the purification of larger quantities of this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The goal is to isolate the target compound from byproducts and unreacted starting materials. Fractions are collected as they elute from the column, and those containing the pure product are combined. The purity of the collected fractions is typically verified by analytical HPLC.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and geometry of molecules. These methods would be instrumental in understanding the intrinsic properties of 6-Amino-3-bromo-2-fluorobenzonitrile.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. For this compound, a DFT analysis would be pivotal in:

Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Mapping Electron Density: Visualizing how electrons are distributed across the molecule, which is crucial for identifying regions that are electron-rich or electron-poor. This information helps in predicting the molecule's reactivity.

Calculating Electronic Properties: Determining key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical data table of DFT-calculated properties for this compound might look like this:

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Hartree-Fock (HF) Methods for Conformational Analysis

Hartree-Fock (HF) is another fundamental quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF methods are valuable for:

Conformational Analysis: Systematically studying the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. For this compound, this would be particularly relevant for the orientation of the amino group relative to the benzene (B151609) ring.

Initial Geometry Optimization: Providing a good starting point for more computationally expensive and accurate methods like DFT.

The analysis would involve calculating the relative energies of different conformers to identify the most stable ones and the energy barriers between them.

Ab initio Methods for Spectroscopic Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are crucial for predicting spectroscopic properties. If applied to this compound, they could be used to:

Predict Vibrational Spectra: Calculate the frequencies and intensities of infrared (IR) and Raman spectra. This theoretical spectrum could then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Forecast NMR Spectra: Predict the chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, which would be invaluable for interpreting experimental NMR data and confirming the compound's identity and purity.

Simulate Electronic Spectra: Calculate the energies and intensities of electronic transitions, which correspond to the absorption of UV-visible light. This helps in understanding the molecule's photophysical properties.

A table of predicted vibrational frequencies might be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| Mode 1 | Value | C-N stretch (nitrile) |

| Mode 2 | Value | N-H stretch (amino) |

| Mode 3 | Value | C-F stretch |

| Mode 4 | Value | C-Br stretch |

Molecular Docking and Dynamics Simulations

These computational techniques are essential for exploring how a molecule like this compound might interact with biological macromolecules, such as proteins. This is particularly relevant in the context of drug discovery and design.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). For this compound, docking studies would involve:

Identifying Potential Binding Sites: Placing the molecule into the active site of a target protein to see how well it fits.

Analyzing Binding Modes: Determining the specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex.

Predicting Binding Affinity: Estimating the strength of the interaction, often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy generally indicates a more potent interaction.

Conformational Analysis of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. An MD simulation of a this compound-protein complex would:

Assess Complex Stability: Determine if the binding pose predicted by molecular docking is stable over a period of simulated time.

Analyze Conformational Changes: Observe how the ligand and the protein adjust their shapes to accommodate each other. This can reveal important details about the mechanism of binding.

Provide Energetic Insights: Allow for more refined calculations of binding free energies, offering a more accurate prediction of binding affinity than docking alone.

A summary of a hypothetical molecular dynamics simulation could be presented in a table like this:

| Simulation Parameter | Result |

| Simulation Time | e.g., 100 nanoseconds |

| RMSD of Ligand | Value indicating stability |

| Key Intermolecular Contacts | List of interacting amino acids |

| Calculated Binding Free Energy | Value in kcal/mol |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Computational methods provide a powerful toolkit for elucidating these relationships by correlating a molecule's three-dimensional structure with its activity. For this compound, while specific SAR studies are not extensively documented in publicly available literature, the principles of computational SAR can be readily applied.

A typical computational SAR workflow for this molecule would involve the generation of a dataset of analogous compounds by systematically modifying the substituents (amino, bromo, fluoro, and nitrile groups). For each analogue, a set of molecular descriptors would be calculated using quantum chemical methods. These descriptors quantify various electronic and steric properties, such as:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). These descriptors are crucial for understanding how the molecule interacts with other molecules or biological targets.

Steric Descriptors: Molecular volume, surface area, and specific conformational angles. These help in understanding the spatial requirements for a molecule's activity.

Lipophilicity Descriptors: The partition coefficient (logP), which is critical for predicting the pharmacokinetic behavior of a drug candidate.

Once these descriptors are calculated, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govacs.orgnih.gov These are mathematical models that attempt to find a statistically significant correlation between the calculated descriptors and an experimentally determined activity. The development of a robust QSAR model for a series of compounds related to this compound could guide the synthesis of new derivatives with enhanced properties.

Prediction of Spectroscopic Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction and interpretation of spectroscopic data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. DFT calculations can accurately predict the NMR chemical shifts (δ) for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. The standard computational approach involves geometry optimization of the molecule followed by the calculation of nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would be expected to provide the following insights:

¹H NMR: Prediction of the chemical shifts for the aromatic protons and the protons of the amino group. The calculated shifts would be sensitive to the electronic effects of the bromine, fluorine, and nitrile substituents.

¹³C NMR: Prediction of the chemical shifts for all seven carbon atoms in the molecule, including the carbon of the nitrile group.

¹⁹F NMR: A predicted chemical shift for the fluorine atom, which is highly sensitive to its chemical environment.

¹⁵N NMR: Predicted chemical shifts for the nitrogen atoms of the amino and nitrile groups.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. The exact values would depend on the level of theory and basis set used in the calculation.

| Atom | Predicted Chemical Shift (ppm) |

| C-CN | 118.5 |

| C-F | 160.2 (¹JCF = -250 Hz) |

| C-Br | 110.8 |

| C-NH₂ | 145.3 |

| C-H | 125.6 |

| C-H | 115.9 |

| C (internal) | 133.7 |

Note: This table is illustrative and based on typical values for similar substituted benzenes. The coupling constant (J) is also a predictable parameter.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrational modes with a high degree of accuracy. nih.govnih.gov The process involves calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, computational prediction of the vibrational spectra would allow for the assignment of the observed IR and Raman bands to specific molecular motions. Key predicted vibrational frequencies would include:

N-H stretching vibrations of the amino group.

C≡N stretching of the nitrile group.

C-F and C-Br stretching vibrations.

Aromatic C-C stretching and C-H bending modes.

An illustrative table of predicted key vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H asymmetric stretch | 3450 | Strong (IR) |

| N-H symmetric stretch | 3350 | Strong (IR) |

| C≡N stretch | 2230 | Strong (IR), Medium (Raman) |

| N-H bend (scissoring) | 1620 | Medium (IR) |

| Aromatic C=C stretch | 1580-1400 | Medium-Strong (IR, Raman) |

| C-F stretch | 1250 | Strong (IR) |

| C-Br stretch | 650 | Medium (IR) |

Note: This table is for illustrative purposes. The actual frequencies and intensities would be obtained from a specific DFT calculation.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

For this compound, computational modeling could be used to elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis of this compound likely involves electrophilic aromatic substitution reactions, such as bromination and nitration, followed by reduction. DFT calculations could be used to:

Model the structures and energies of reactants, intermediates, transition states, and products for each step of the synthesis.

Determine the activation energies for competing reaction pathways to understand the regioselectivity of the substitutions.

Investigate the role of catalysts in the reaction mechanism.

By providing a detailed, atomistic view of the reaction process, computational modeling can offer insights that are often difficult to obtain through experimental means alone.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Organic Molecule Synthesis

As a foundational chemical entity, this compound offers pathways to a diverse range of derivatives through reactions targeting its distinct functional groups.

The structure of 6-Amino-3-bromo-2-fluorobenzonitrile is inherently designed for modification, allowing for the synthesis of a wide array of substituted benzonitriles. The presence of the amino (-NH2) and bromo (-Br) groups offers specific sites for chemical reactions. The amino group can undergo various transformations, such as alkylation or acylation, to introduce new organic fragments. The bromine atom, being a halogen, can be replaced or modified through numerous organic reactions, further diversifying the potential derivatives. The nitrile group (-C≡N) also presents a site for chemical alteration, contributing to the compound's utility as a versatile building block. cymitquimica.com

The synthesis of biaryl compounds—molecules containing two directly linked aromatic rings—is a significant application of intermediates like this compound. The bromine atom on the aromatic ring is particularly suitable for palladium-catalyzed cross-coupling reactions.

A notable example is the Suzuki-Miyaura cross-coupling reaction, which effectively creates carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov Methodologies have been specifically developed for unprotected ortho-bromoanilines, a class of compounds to which this compound belongs. nih.gov In this reaction, the bromine atom is substituted with an aryl group from a boronic acid or ester, yielding a biaryl structure. This process is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov This capability allows chemists to link the 6-Amino-2-fluorobenzonitrile core to other aromatic or heteroaromatic rings, generating complex molecular scaffolds.

Intermediate in Pharmaceutical Compound Synthesis

In the realm of medicinal chemistry, this compound serves as a key intermediate in the development of new therapeutic agents. cymitquimica.com Its structural motifs are found in molecules designed to interact with biological targets.

Substituted benzonitriles are actively explored in oncology research for their potential as anticancer agents. A structural isomer of the title compound, 2-Bromo-3-amino-6-fluorobenzonitrile, has been specifically investigated for its cytotoxic effects against various human cancer cell lines. Research has indicated that this related compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In laboratory studies, it has demonstrated activity against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines. The mechanism of action for such compounds may involve the inhibition of kinases, which are enzymes that play a crucial role in cellular signal transduction pathways often dysregulated in cancer. Furthermore, related molecular structures, such as bromo-nitroquinolines, are known to be key intermediates in the synthesis of PI3K/mTOR inhibitors, a major class of targeted anticancer therapeutics. researchgate.net

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.0 |

| HeLa | Cervical Cancer | 10.5 |

| A549 | Lung Cancer | Not specified |

Note: The data in Table 1 pertains to the structural isomer 2-Bromo-3-amino-6-fluorobenzonitrile.

The search for new antimicrobial agents is a critical area of pharmaceutical research, and heterocyclic compounds are a frequent focus. Various nitrogen-containing ring systems, such as benzimidazoles and pyrazoles, form the core of many compounds with demonstrated antibacterial and antifungal activity. nih.govjapsonline.com The synthesis of these complex heterocyclic structures often relies on versatile starting materials that can undergo cyclization reactions.

This compound is a valuable precursor for such syntheses. Its amino and nitrile groups are reactive functionalities that can participate in ring-forming reactions to construct novel heterocyclic systems. For example, the amino group can act as a nucleophile to attack an electrophilic center, initiating a cyclization cascade, while the nitrile group can be transformed into other functional groups to complete the heterocyclic ring. This makes the compound a useful starting point for creating libraries of new molecules to be screened for antimicrobial efficacy against pathogenic bacteria and fungi. nih.govpharmacophorejournal.commdpi.com